1-Phenyl-7-bromo-4,5,6,7-tetrahydro-1H-indazole-4-one
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Overview
Description
1-Phenyl-7-bromo-4,5,6,7-tetrahydro-1H-indazole-4-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-7-bromo-4,5,6,7-tetrahydro-1H-indazole-4-one can be synthesized through a multi-step process involving the condensation of phenylhydrazine with a suitable ketone, followed by bromination. One common method involves the reaction of phenylhydrazine with cyclohexanone to form the intermediate hydrazone, which is then cyclized to produce the indazole core. Bromination at the 7th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-7-bromo-4,5,6,7-tetrahydro-1H-indazole-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indazole derivatives with potential biological activities .
Scientific Research Applications
1-Phenyl-7-bromo-4,5,6,7-tetrahydro-1H-indazole-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antiviral properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Phenyl-7-bromo-4,5,6,7-tetrahydro-1H-indazole-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The bromine atom and phenyl group contribute to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-4-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Bromo-4,5,6,7-tetrahydro-1H-indazole-4-one: Lacks the phenyl group, affecting its overall properties and applications.
1-Phenyl-7-chloro-4,5,6,7-tetrahydro-1H-indazole-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
Uniqueness
The bromine atom provides a reactive site for further functionalization, while the phenyl group enhances its binding affinity to biological targets .
Properties
IUPAC Name |
7-bromo-1-phenyl-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-11-6-7-12(17)10-8-15-16(13(10)11)9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWUSDPLNPEGJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1Br)N(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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